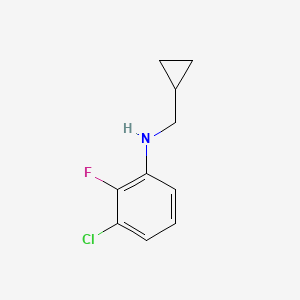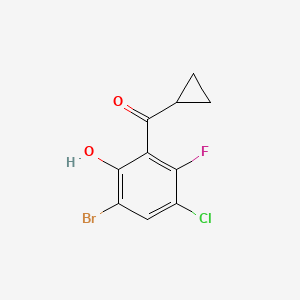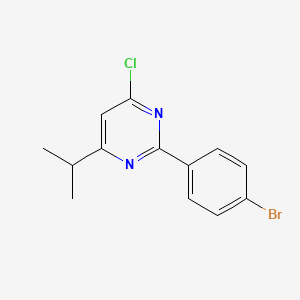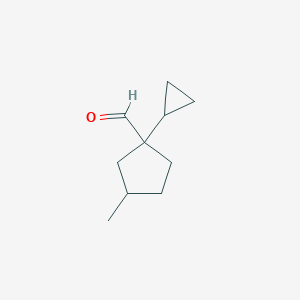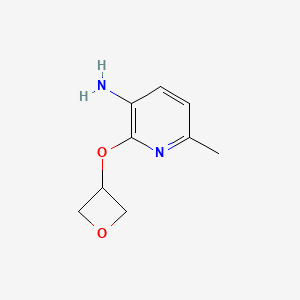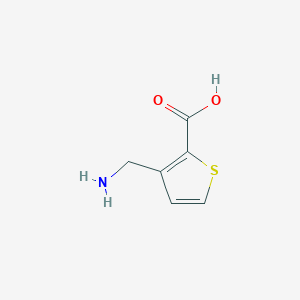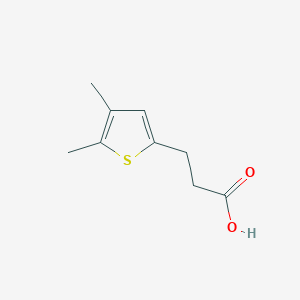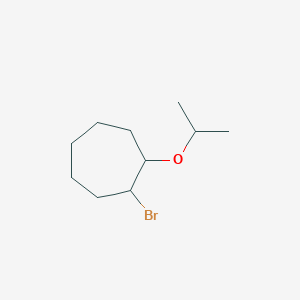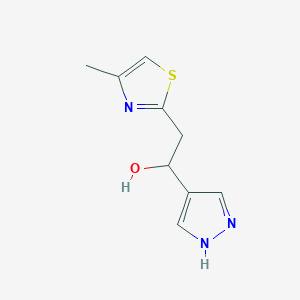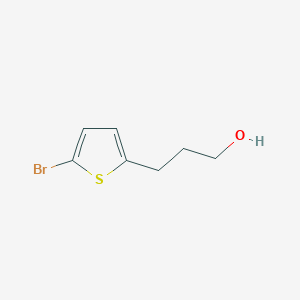![molecular formula C9H10F2N2O2 B13316926 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a dimethylamino group and a difluoroacetic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can enhance the compound’s stability and reactivity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
2-(Dimethylamino)pyridine: Lacks the difluoroacetic acid moiety, making it less reactive in certain chemical reactions.
2,2-Difluoroacetic acid: Does not contain the pyridine ring, limiting its applications in organic synthesis.
6-(Dimethylamino)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of difluoroacetic acid.
Uniqueness: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is unique due to the combination of the dimethylamino group and the difluoroacetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10F2N2O2 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[6-(dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2)7-4-3-6(5-12-7)9(10,11)8(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RMYCDJDTFIROST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


